molecular formula C40H32O10 B11944986 Xylitol, pentabenzoate CAS No. 36030-82-7

Xylitol, pentabenzoate

Cat. No.: B11944986
CAS No.: 36030-82-7
M. Wt: 672.7 g/mol
InChI Key: ONSNNRCRCCRTMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xylitol, pentabenzoate: is a derivative of xylitol, a sugar alcohol commonly used as a sweetener.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of xylitol, pentabenzoate typically involves the esterification of xylitol with benzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The purification process may include crystallization and filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Xylitol, pentabenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Xylitol, pentabenzoate is used as an intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with enzymes and other biomolecules provide insights into metabolic pathways .

Medicine: Its ester groups can be modified to attach therapeutic agents, allowing for targeted drug delivery .

Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

Xylitol, pentabenzoate exerts its effects through interactions with various molecular targets. The ester groups in the compound can undergo hydrolysis, releasing benzoic acid and xylitol. This process can influence metabolic pathways and enzyme activities. The compound’s structure allows it to interact with specific proteins and enzymes, modulating their functions .

Comparison with Similar Compounds

  • 2,3,5-Tri-O-benzoyl-D-xylitol
  • Alpha-D-mannopyranoside pentabenzoate
  • Beta-D-glucose pentabenzoate
  • Beta-D-mannopyranoside pentabenzoate
  • D-glucofuranose pentabenzoate

Uniqueness: Xylitol, pentabenzoate stands out due to its specific esterification pattern, which imparts unique chemical and physical properties.

Properties

CAS No.

36030-82-7

Molecular Formula

C40H32O10

Molecular Weight

672.7 g/mol

IUPAC Name

2,3,4,5-tetrabenzoyloxypentyl benzoate

InChI

InChI=1S/C40H32O10/c41-36(28-16-6-1-7-17-28)46-26-33(48-38(43)30-20-10-3-11-21-30)35(50-40(45)32-24-14-5-15-25-32)34(49-39(44)31-22-12-4-13-23-31)27-47-37(42)29-18-8-2-9-19-29/h1-25,33-35H,26-27H2

InChI Key

ONSNNRCRCCRTMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(C(C(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.